

Fmoc-N-methyl-PEG3-COOH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-N-methyl-PEG3-CH₂CH₂COOH*

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This technical guide provides an in-depth overview of Fmoc-N-methyl-PEG3-COOH, a heterobifunctional linker critical for advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, applications, and relevant experimental protocols.

Introduction

Fmoc-N-methyl-PEG3-COOH, with the CAS Number 1807518-77-9, is a versatile molecule that integrates a fluorenylmethyloxycarbonyl (Fmoc) protected N-methyl amine and a terminal carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer.^[1] This unique structure provides orthogonal reactivity, enhanced solubility, and precise control in the synthesis of complex biomolecular conjugates.^[1] The N-methylation offers potential advantages in terms of stability and bioavailability of the final conjugate.

Physicochemical Properties and Handling

The properties of Fmoc-N-methyl-PEG3-COOH are largely defined by its constituent parts: the hydrophobic Fmoc protecting group, the hydrophilic PEG spacer, and the reactive carboxylic acid. While specific quantitative data for this exact molecule is not extensively published, the

general characteristics of similar Fmoc-PEG-acid linkers provide a strong indication of its behavior.

Table 1: General Physicochemical and Handling Properties of Fmoc-PEG-Acid Linkers

Property	Description	References
Appearance	Typically a white to off-white solid or viscous liquid.	[2]
Solubility	Soluble in a variety of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM). The PEG spacer enhances solubility in aqueous media.[2]	[2][3]
Stability	The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines, such as piperidine, in an organic solvent. The ester and amide bonds formed via the carboxylic acid are generally stable.	[3]
Storage	Recommended storage is at -20°C in a dry, dark environment to prevent degradation.[1]	[1]
Handling	Use anhydrous solvents for dissolution to prevent premature hydrolysis. Avoid repeated freeze-thaw cycles of solutions.	[1]

Key Applications in Research and Drug Development

The bifunctional nature of Fmoc-N-methyl-PEG3-COOH makes it a valuable tool in several areas of biomedical research.

Bioconjugation and Peptide Synthesis

The orthogonal protecting groups allow for sequential conjugation. The carboxylic acid can be activated to react with primary amines on biomolecules, while the Fmoc-protected amine can be deprotected to allow for subsequent modification.^[1] This is particularly useful in peptide synthesis and the modification of proteins and other biomolecules.^[4]

Drug Delivery

PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic properties of therapeutic agents.^[5] The PEG3 spacer in Fmoc-N-methyl-PEG3-COOH can enhance the solubility and circulation half-life of conjugated drugs.

PROTACs and Targeted Protein Degradation

Fmoc-N-methyl-PEG3-COOH is an ideal linker for the synthesis of PROTACs.^[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.^[7] The PEG linker plays a crucial role in bridging the target-binding and E3 ligase-binding moieties and optimizing the formation of the ternary complex.^[8]

Experimental Protocols

The following are representative protocols for the use of Fmoc-N-methyl-PEG3-COOH and similar compounds. Researchers should optimize these protocols for their specific applications.

General Procedure for Amide Coupling

This protocol describes the coupling of the carboxylic acid moiety of Fmoc-N-methyl-PEG3-COOH to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

- **Dissolution:** Dissolve Fmoc-N-methyl-PEG3-COOH in an anhydrous organic solvent such as DMF or DMSO.
- **Activation:** Add an activating agent (e.g., 1.1 equivalents of HBTU/HOBt or HATU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine - DIPEA). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
- **Coupling:** Add the amine-containing molecule (1 equivalent) to the activated linker solution.
- **Reaction:** Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).
- **Purification:** Purify the resulting conjugate using standard chromatographic techniques (e.g., reverse-phase HPLC).

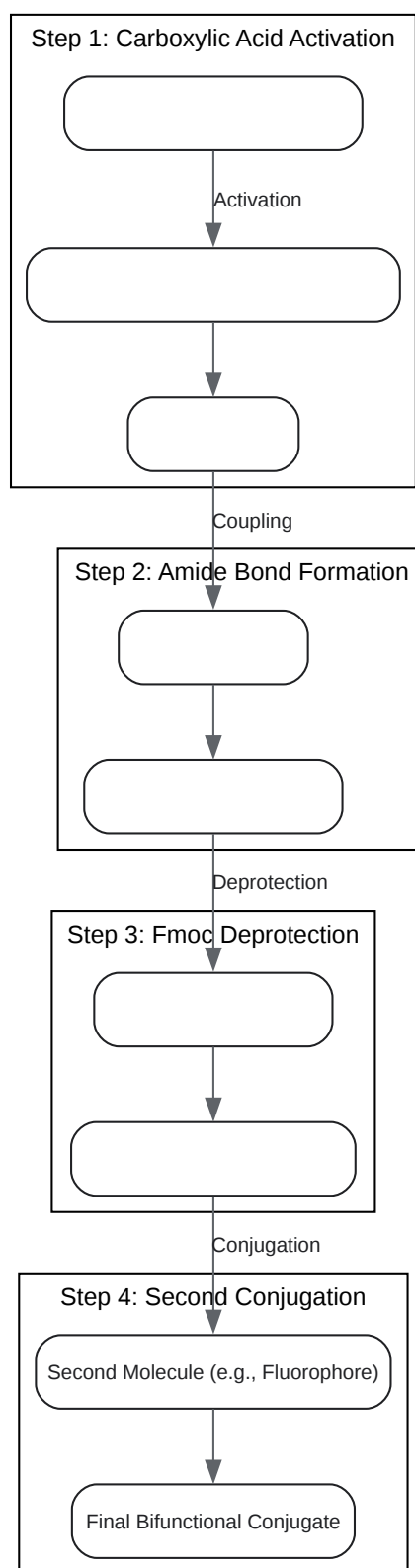
Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the N-methyl amine for further conjugation.

- **Dissolution:** Dissolve the Fmoc-protected conjugate in an organic solvent such as DMF.
- **Deprotection:** Add a solution of 20% piperidine in DMF to the reaction mixture.
- **Reaction:** Stir at room temperature for 30 minutes.
- **Work-up:** Remove the piperidine and byproducts by repeated co-evaporation with a suitable solvent or by precipitation of the product.
- **Purification:** Purify the deprotected conjugate if necessary.

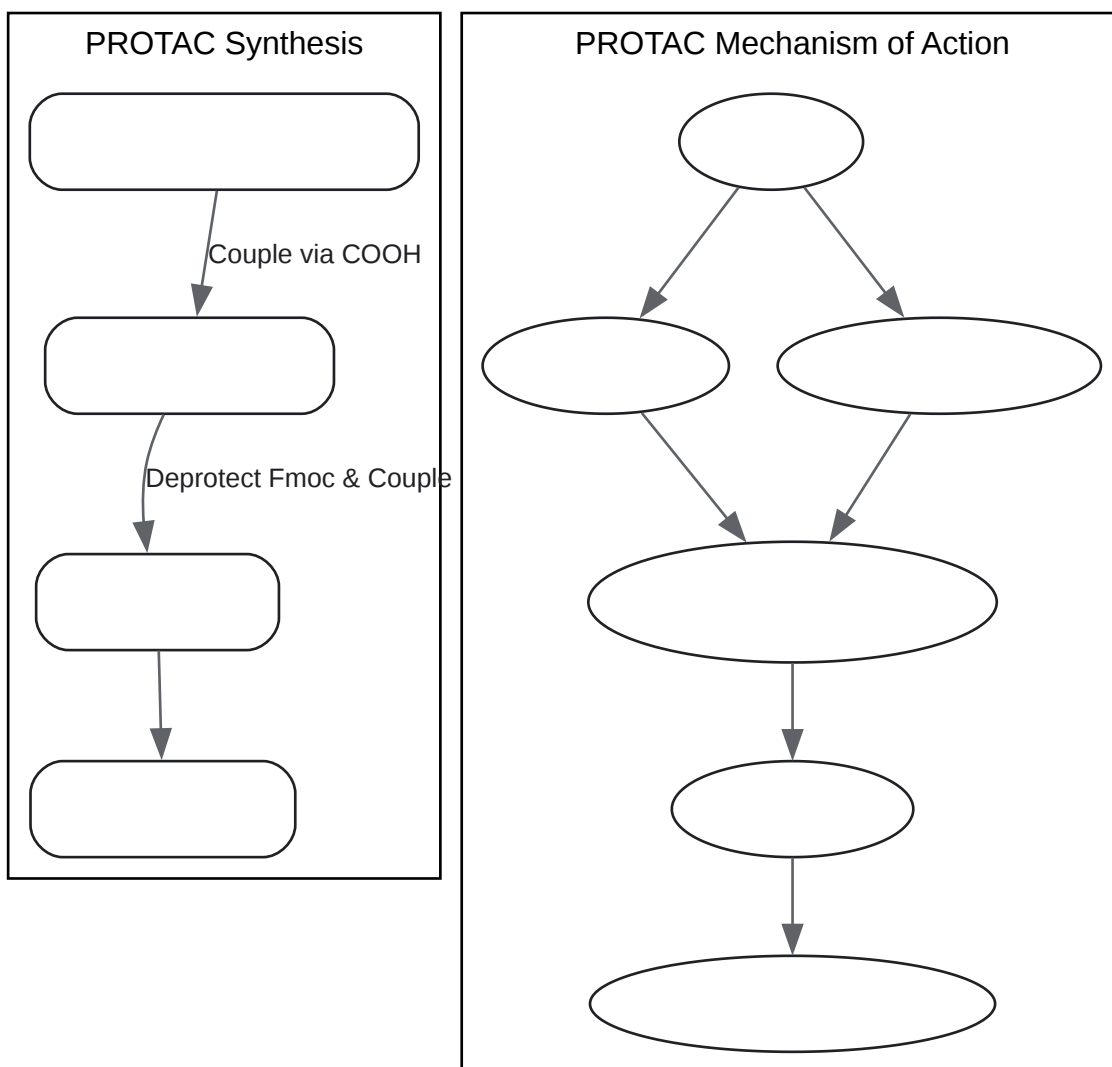
Visualizing Workflows with Fmoc-N-methyl-PEG3-COOH

The following diagrams illustrate the key workflows involving Fmoc-N-methyl-PEG3-COOH.



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Caption: Orthogonal Bioconjugation Workflow.



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Caption: PROTAC Synthesis and Mechanism Workflow.

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References

- 1. Fmoc-NMe-PEG3-acid, CAS 1807518-77-9 | AxisPharm [axispharm.com]

- 2. Fmoc-NH-PEG3-CH₂COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Fmoc PEG, Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. precisepeg.com [precisepeg.com]
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